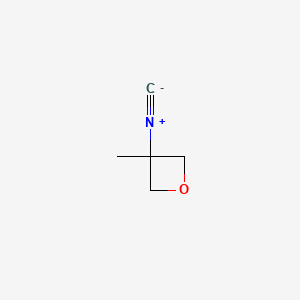
3-Isocyano-3-methyloxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isocyano-3-methyloxetane is a unique organic compound characterized by the presence of an isocyano group attached to a four-membered oxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyano-3-methyloxetane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-3-oxetanemethanol with phosgene to form the corresponding chloroformate, followed by treatment with sodium azide to yield the isocyanate, which is then converted to the isocyano compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Isocyano-3-methyloxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to a variety of functionalized products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyano group under mild conditions
Major Products Formed: The major products formed from these reactions include various substituted oxetanes, amines, and other functionalized derivatives .
Aplicaciones Científicas De Investigación
3-Isocyano-3-methyloxetane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Isocyano-3-methyloxetane involves covalent modification of target enzymes. The isocyano group can react with active site cysteines in enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its antimicrobial properties, where it targets essential metabolic enzymes in bacteria .
Comparación Con Compuestos Similares
3-Methyl-3-oxetanemethanol: A precursor in the synthesis of 3-Isocyano-3-methyloxetane.
Poly(3-nitratomethyl-3-methyloxetane): An energetic pre-polymer used in propellants.
Phenyl isocyanide: Shares similar reactivity due to the isocyano group.
Uniqueness: this compound is unique due to its combination of the isocyano group and the oxetane ring, which imparts distinct reactivity and stability. This makes it a versatile compound in various applications, from medicinal chemistry to materials science .
Propiedades
Fórmula molecular |
C5H7NO |
|---|---|
Peso molecular |
97.12 g/mol |
Nombre IUPAC |
3-isocyano-3-methyloxetane |
InChI |
InChI=1S/C5H7NO/c1-5(6-2)3-7-4-5/h3-4H2,1H3 |
Clave InChI |
WKFUARZGKGLTBC-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


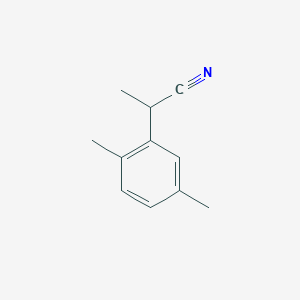
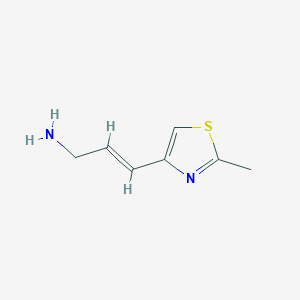
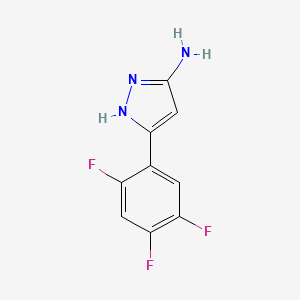
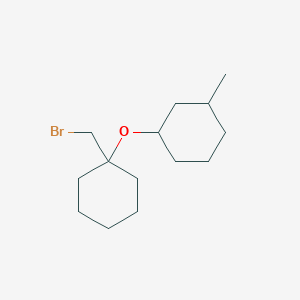
![(2S)-2-({1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}formamido)propanoic acid](/img/structure/B13620456.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid](/img/structure/B13620463.png)
![4-(Aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13620471.png)
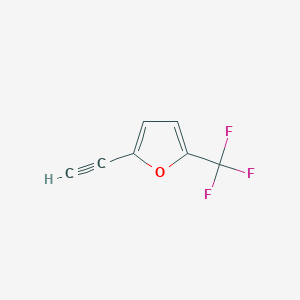
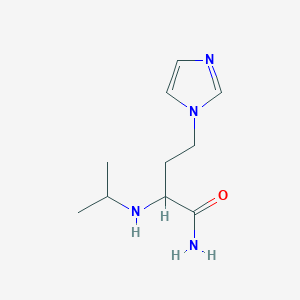
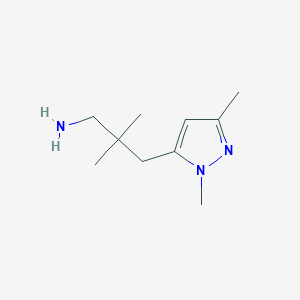
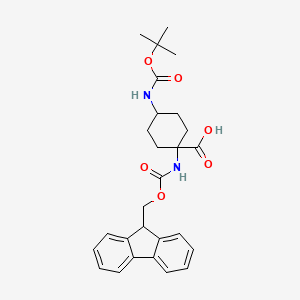
![rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride](/img/structure/B13620513.png)
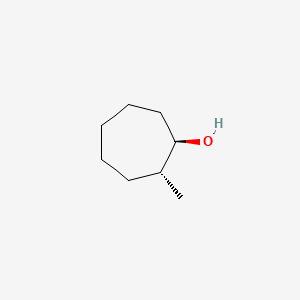
![2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B13620528.png)
